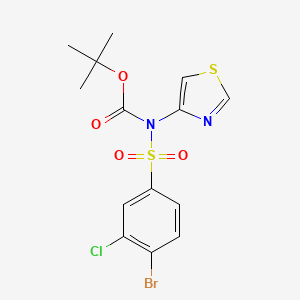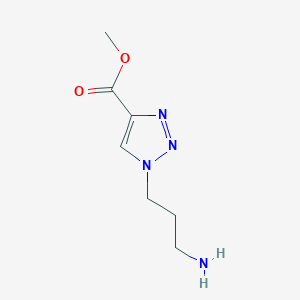
(3-Heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate” is a mouthful, so let’s break it down. Its systematic name is 2-heptanoyl-sn-glycero-3-phosphocholine . This compound belongs to the class of 1-O-acyl-sn-glycero-3-phosphocholines . Now, let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 2-heptanoyl-sn-glycero-3-phosphocholine involves attaching a heptanoyl group to the sn-glycero-3-phosphocholine backbone. Specific synthetic routes may vary, but common methods include acylation reactions.
Reaction Conditions:: The acylation reaction typically occurs under mild conditions, using heptanoic acid derivatives and sn-glycero-3-phosphocholine as starting materials. Catalysts or reagents facilitate the formation of the desired product.
Industrial Production:: While industrial-scale production details are scarce, laboratories can synthesize this compound for research purposes.
Analyse Des Réactions Chimiques
Reactivity:: 2-heptanoyl-sn-glycero-3-phosphocholine can undergo various reactions:
Hydrolysis: Cleavage of the ester bond yields sn-glycero-3-phosphocholine and heptanoic acid.
Oxidation/Reduction: Depending on reaction conditions, the heptanoyl group may undergo oxidation or reduction.
Substitution: The heptanoyl group can be replaced by other acyl groups.
Hydrolysis: Acid or base (e.g., HCl, NaOH)
Oxidation: Oxidizing agents (e.g., KMnO4)
Reduction: Reducing agents (e.g., LiAlH4)
Substitution: Acylating agents (e.g., acyl chlorides)
Major Products:: The primary product of hydrolysis is sn-glycero-3-phosphocholine. Oxidation or reduction may yield modified phospholipids.
Applications De Recherche Scientifique
2-heptanoyl-sn-glycero-3-phosphocholine finds applications in:
Lipidomics: Studying lipid profiles in biological samples.
Cell Membrane Research: Investigating lipid bilayers and their interactions.
Drug Delivery: Incorporating phospholipids into drug carriers.
Biophysical Studies: Understanding lipid-protein interactions.
Mécanisme D'action
The compound likely influences cell membranes, affecting membrane fluidity, signaling, and transport. Molecular targets include membrane proteins and lipid domains. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
2-heptanoyl-sn-glycero-3-phosphocholine shares similarities with other 1-O-acyl-sn-glycero-3-phosphocholines, but its unique heptanoyl group sets it apart.
Propriétés
IUPAC Name |
(3-heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIOGDXWJBHLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)


![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)



